
7-(azepane-1-carbonyl)-4H-1,4-benzoxazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(azepane-1-carbonyl)-4H-1,4-benzoxazin-3-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known by its chemical name, ABX-1431, and has been found to have promising effects in the treatment of several neurological disorders. In
Mecanismo De Acción
The exact mechanism of action of ABX-1431 is not fully understood, but it is thought to involve the modulation of the endocannabinoid system. The endocannabinoid system is a complex network of receptors and signaling molecules that are involved in the regulation of various physiological processes, including mood, appetite, and pain perception. ABX-1431 has been found to bind to a specific receptor in the endocannabinoid system, known as the fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of certain endocannabinoids. By inhibiting FAAH, ABX-1431 increases the levels of endocannabinoids in the brain, which may have a positive effect on mood and behavior.
Biochemical and Physiological Effects
ABX-1431 has been found to have several biochemical and physiological effects in animal models. It has been shown to increase the levels of certain neurotransmitters, such as dopamine and serotonin, in the brain. Additionally, ABX-1431 has been found to have anti-inflammatory effects, which may be beneficial in the treatment of neuroinflammatory disorders. However, further research is needed to fully understand the biochemical and physiological effects of ABX-1431.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of ABX-1431 for lab experiments is its specificity for the FAAH receptor. This allows researchers to study the effects of inhibiting FAAH without affecting other receptors in the endocannabinoid system. Additionally, ABX-1431 has been found to be well-tolerated in animal models, which is important for the safety of lab experiments. However, one limitation of ABX-1431 is its low solubility in water, which may make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research on ABX-1431. One area of interest is the potential applications of ABX-1431 in the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, further research is needed to fully understand the biochemical and physiological effects of ABX-1431, as well as its mechanism of action. Another area of interest is the development of new synthesis methods for ABX-1431 that may improve its solubility and bioavailability. Finally, there is a need for more studies on the safety and efficacy of ABX-1431 in humans.
Métodos De Síntesis
The synthesis of ABX-1431 involves a series of reactions that result in the formation of the final product. The process begins with the reaction of 2-nitrobenzoic acid with ethylamine to form the intermediate product, 2-ethylamino-3-nitrobenzoic acid. This is followed by the reduction of the nitro group to an amino group using palladium on carbon as a catalyst. The resulting amine is then reacted with 1,5-dibromopentane to form the azepane ring. Finally, the benzoxazinone ring is formed by reacting the azepane intermediate with phosgene.
Aplicaciones Científicas De Investigación
ABX-1431 has been found to have promising applications in the treatment of several neurological disorders, including Parkinson's disease, Alzheimer's disease, depression, and anxiety. It has been shown to have a positive effect on the levels of certain neurotransmitters in the brain, such as dopamine and serotonin, which are involved in the regulation of mood and behavior. Additionally, ABX-1431 has been found to have anti-inflammatory effects, which may be beneficial in the treatment of neuroinflammatory disorders.
Propiedades
IUPAC Name |
7-(azepane-1-carbonyl)-4H-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c18-14-10-20-13-9-11(5-6-12(13)16-14)15(19)17-7-3-1-2-4-8-17/h5-6,9H,1-4,7-8,10H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIBAPUATYOUAPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC3=C(C=C2)NC(=O)CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(azepane-1-carbonyl)-4H-1,4-benzoxazin-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

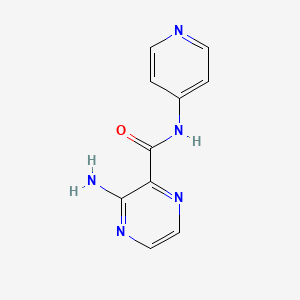
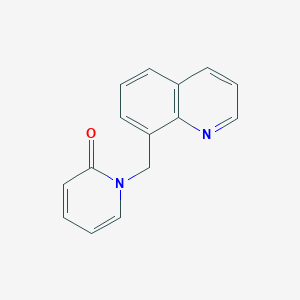
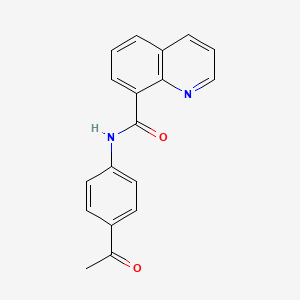
![N-(2-methoxyphenyl)-2-(4-oxo-5-thiophen-2-ylthieno[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B7536948.png)

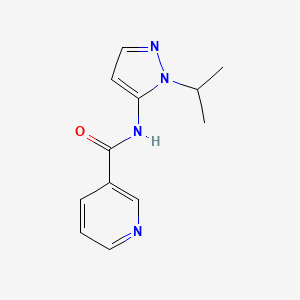
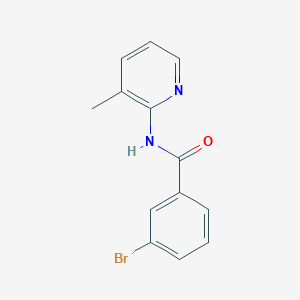

![1-[(1-Phenylcyclopropyl)methyl]-3-[[2-(trifluoromethoxy)phenyl]methyl]urea](/img/structure/B7536983.png)
![6-(furan-2-yl)-3-methyl-N-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7536989.png)
![N-[2-(cycloheptylamino)-2-oxoethyl]-2,4-difluorobenzamide](/img/structure/B7536996.png)
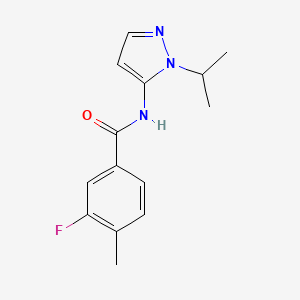
![1,3,6-trimethyl-N-(2-propan-2-ylpyrazol-3-yl)pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7537015.png)
![3-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)-6-(trifluoromethyl)-1H-pyridin-2-one](/img/structure/B7537040.png)